molecular formula C20H22N2O4S B1244937 N,N-Didesmethyldiltiazem

N,N-Didesmethyldiltiazem

Cat. No.: B1244937
M. Wt: 386.5 g/mol
InChI Key: ITPLTCJNLBCHHJ-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Didesmethyldiltiazem is a primary amine metabolite of the calcium channel blocker diltiazem, formed via sequential N-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 . It is structurally characterized by the removal of two methyl groups from the parent compound (diltiazem), resulting in a molecular formula of C20H22N2O4S and a CAS number of 115973-28-9 . This metabolite is part of a broader metabolic pathway that includes intermediates such as N-desmethyldiltiazem (mono-demethylated) and O-desmethyldiltiazem (deacetylated) .

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

[(2S,3S)-5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C20H22N2O4S/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24/h3-10,18-19H,11-12,21H2,1-2H3/t18-,19+/m1/s1

InChI Key

ITPLTCJNLBCHHJ-MOPGFXCFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC

Synonyms

N,N-didesmethyldiltiazem

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound is unique among diltiazem metabolites for its role as a competitive inhibitor of MI complex formation, contrasting with secondary hydroxylamines (e.g., N-hydroxy-N-desmethyldiltiazem), which directly drive MI complex accumulation .
  • The product ratio of N-dealkylation to N-hydroxylation for diltiazem (0.8) is lower than for desipramine (2.9) and (S)-fluoxetine (3.6), indicating CYP3A4 favors hydroxylation over demethylation for diltiazem .
  • Unlike O-desmethyldiltiazem , which undergoes gut microbiota-mediated deacetylation, this compound is primarily metabolized by hepatic CYP enzymes .

Structural and Functional Differences

Compound Structural Modification Biological Activity
Diltiazem Parent compound Calcium channel blocker; antihypertensive
This compound Two methyl groups removed Reduced receptor binding; metabolic inhibitor
N-Desmethyldiltiazem One methyl group removed Intermediate metabolite; partial activity
Desacetyl-diltiazem Acetyl group removed Inactive metabolite; excreted via urine

Key Insights :

  • This compound exhibits diminished pharmacological activity compared to diltiazem due to the loss of methyl groups critical for calcium channel binding .
  • Desacetyl-diltiazem is rendered inactive, whereas N-desmethyldiltiazem retains partial activity, highlighting the structural sensitivity of diltiazem’s therapeutic effects .

Clinical and Toxicological Implications

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